2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid
CAS No.: 4722-70-7
Cat. No.: VC3142888
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4722-70-7 |
|---|---|
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | 2-(1,4-dioxaspiro[4.5]decan-7-yl)acetic acid |
| Standard InChI | InChI=1S/C10H16O4/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H,11,12) |
| Standard InChI Key | DNJBVSZMXMDKJL-UHFFFAOYSA-N |
| SMILES | C1CC(CC2(C1)OCCO2)CC(=O)O |
| Canonical SMILES | C1CC(CC2(C1)OCCO2)CC(=O)O |
Introduction
Chemical Structure and Identifiers
The chemical structure of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid contains several key structural elements that define its properties and reactivity. The spirocyclic system creates a rigid framework with specific geometric constraints, while the acetic acid group provides a reactive functional handle for potential modifications.
Structural Identifiers and Chemical Data
The compound can be described using various chemical identifiers as presented in the following table:
| Property | Value |
|---|---|
| CAS Number | 4722-70-7 |
| IUPAC Name | 2-(1,4-dioxaspiro[4.5]decan-7-yl)acetic acid |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Standard InChI | InChI=1S/C10H16O4/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H,11,12) |
| Standard InChIKey | DNJBVSZMXMDKJL-UHFFFAOYSA-N |
| SMILES | C1CC(CC2(C1)OCCO2)CC(=O)O |
| Canonical SMILES | C1CC(CC2(C1)OCCO2)CC(=O)O |
| PubChem Compound ID | 121207455 |
Synthesis Methods
The synthesis of compounds with spirocyclic structures like 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid typically involves multiple steps due to the complexity of creating the spiro carbon center and attaching the appropriate functional groups.
General Approaches to Spirocyclic Synthesis
For compounds with dioxaspiro[4.5] frameworks, synthesis often follows these general pathways:
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Preparation of functionalized cyclohexane derivatives that can serve as precursors
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Formation of the dioxolane ring through reactions with ethylene glycol under appropriate conditions
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Introduction or modification of the acetic acid moiety through various functional group transformations
The formation of similar dioxaspiro systems has been documented using ethylene glycol reactions. For instance, related compounds like 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene can be prepared by treating cyclohexane precursors with ethylene glycol under specific conditions .
Chemical Reactivity
The chemical behavior of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid is determined by its key functional groups: the carboxylic acid moiety and the spirocyclic ring system. Each component contributes distinct reactivity patterns that can be exploited for further transformations.
Reactivity of the Carboxylic Acid Group
As with typical carboxylic acids, the acetic acid portion of this compound can participate in various reactions:
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Esterification with alcohols to form corresponding esters
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Amidation with amines to form amide derivatives
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Reduction to alcohols using appropriate reducing agents
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Decarboxylation under specific conditions to remove the carboxylic group
The presence of the spirocyclic system may influence these reactions through steric and electronic effects, potentially altering reaction rates or selectivity compared to simpler acetic acid derivatives.
Reactivity of the Spirocyclic System
The dioxaspiro[4.5]decane framework contributes to the compound's chemical behavior in several ways:
These structural features significantly influence the compound's chemical reactivity profile, making it behave differently from simple acetic acid derivatives or conventional cyclohexane compounds.
Biological Activity and Applications
While specific biological activity data for 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid is limited, compounds with similar structures are often studied for their potential therapeutic applications.
Research Applications
Beyond potential therapeutic uses, 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid may serve important roles in chemical research:
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As a building block for more complex molecular architectures
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As a model compound for studying the chemical behavior of spirocyclic systems
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In structure-activity relationship studies to understand how structural variations affect biological properties
The compound's well-defined three-dimensional structure makes it valuable for these research applications, offering insights that more flexible or simpler molecules cannot provide.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid, including variations in the position of functional groups or the degree of unsaturation.
Structural Analogs
Notable structural analogs include:
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2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)acetic acid (CAS: 33082-77-8)
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2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid (CAS: 218772-90-8)
Comparative Analysis
The following table presents a comparative analysis of these related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinctive Structural Feature |
|---|---|---|---|---|
| 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid | 4722-70-7 | C₁₀H₁₆O₄ | 200.23 | Saturated cyclohexane ring with acetic acid at position 7 |
| 2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)acetic acid | 33082-77-8 | C₁₀H₁₄O₄ | 198.22 | Unsaturated cyclohexane ring with a double bond |
| 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid | 218772-90-8 | C₁₀H₁₄O₄ | 198.22 | Exocyclic double bond at position 8 |
These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and potential biological activities . The presence or absence of double bonds, for instance, introduces different degrees of rigidity and potential sites for further functionalization, while the position of the acetic acid moiety affects the three-dimensional presentation of the functional group.
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